molecular formula C22H21NO4 B3458911 2-(4-biphenylyloxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-biphenylyloxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B3458911
M. Wt: 363.4 g/mol
InChI Key: YUYUGBACORGACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-(2,4-dimethoxyphenyl)acetamide, commonly known as BPPAAD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide compounds and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of BPPAAD is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BPPAAD has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BPPAAD has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BPPAAD has also been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. In addition, BPPAAD has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

BPPAAD has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields with careful optimization of reaction conditions. BPPAAD is also relatively stable and can be stored for extended periods of time. However, BPPAAD has some limitations for use in lab experiments. The compound is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, BPPAAD has not been extensively tested in clinical trials, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on BPPAAD. One area of interest is the development of more water-soluble derivatives of the compound, which could improve its effectiveness in certain experimental settings. Another area of interest is the investigation of BPPAAD in combination with other drugs, which could enhance its therapeutic potential. Finally, further studies are needed to determine the safety and efficacy of BPPAAD in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, BPPAAD is a chemical compound that has shown significant potential for therapeutic applications in scientific research. The compound has anti-inflammatory, analgesic, and anti-cancer properties and has been extensively studied in preclinical models. While BPPAAD has several advantages for use in lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of BPPAAD and to determine its safety and efficacy in humans.

Scientific Research Applications

BPPAAD has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in various preclinical models, including animal models of inflammation and cancer. In these studies, BPPAAD has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-19-12-13-20(21(14-19)26-2)23-22(24)15-27-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYUGBACORGACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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